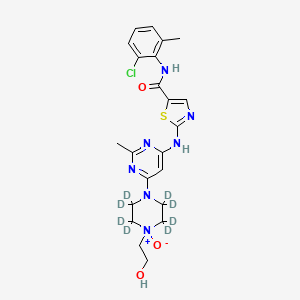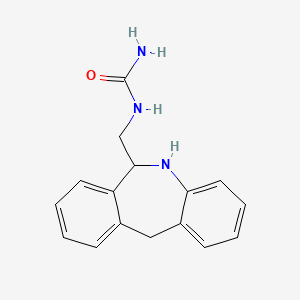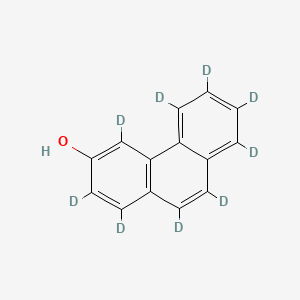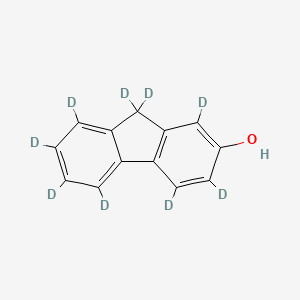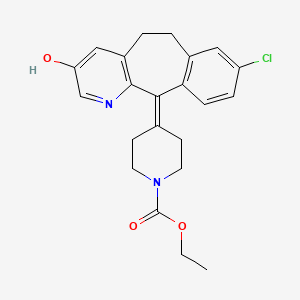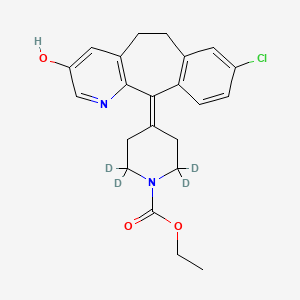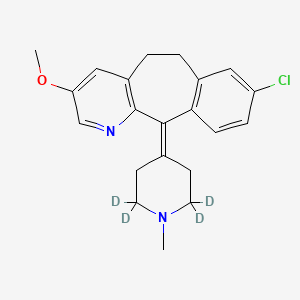
4'-Demethyl Homoharringtonine-13C,d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4'-Demethyl Homoharringtonine-13C,d3 (4'-DM-HHT-13C,d3) is a synthetic derivative of homoharringtonine (HHT), an alkaloid isolated from the Cephalotaxus species of coniferous trees. 4'-DM-HHT-13C,d3 has become an important research tool in the field of medicinal chemistry and biochemistry, due to its unique properties, which include a high degree of selectivity for certain targets, and its ability to be labeled with stable isotopes.
科学的研究の応用
4'-DM-4'-Demethyl Homoharringtonine-13C,d3-13C,d3 has been used in a variety of scientific research applications. It has been used to study the inhibition of protein kinases, which are enzymes that regulate the activity of proteins in cells. It has also been used to study the inhibition of proteasomes, which are enzymes that degrade proteins in cells. In addition, 4'-DM-4'-Demethyl Homoharringtonine-13C,d3-13C,d3 has been used to study the inhibition of histone deacetylases, which are enzymes that regulate gene expression in cells.
作用機序
The mechanism of action of 4'-DM-4'-Demethyl Homoharringtonine-13C,d3-13C,d3 is not completely understood. However, it is believed to act as an inhibitor of protein kinases, proteasomes, and histone deacetylases. It is thought to bind to the active site of these enzymes, blocking their activity and preventing them from carrying out their normal functions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4'-DM-4'-Demethyl Homoharringtonine-13C,d3-13C,d3 are not yet fully understood. However, it is believed to have a range of effects on cells, including the inhibition of protein kinases, proteasomes, and histone deacetylases. In addition, it is thought to inhibit the growth of cancer cells and to have anti-inflammatory and anti-oxidant properties.
実験室実験の利点と制限
4'-DM-4'-Demethyl Homoharringtonine-13C,d3-13C,d3 has a number of advantages for laboratory experiments. It is relatively easy to synthesize and can be labeled with stable isotopes for detection in biological systems. In addition, it is highly selective for certain targets, which makes it useful for studying the inhibition of specific enzymes. The main limitation of 4'-DM-4'-Demethyl Homoharringtonine-13C,d3-13C,d3 is that its mechanism of action is not fully understood, which can make it difficult to predict its effects in different systems.
将来の方向性
There are a number of potential future directions for 4'-DM-4'-Demethyl Homoharringtonine-13C,d3-13C,d3 research. One potential direction is to further investigate its mechanism of action in order to better understand its effects in different systems. Additionally, further research could be conducted to explore its potential therapeutic applications, such as its ability to inhibit the growth of cancer cells and its anti-inflammatory and anti-oxidant properties. Finally, research could be conducted to explore its potential interactions with other molecules, such as drugs and other small molecules, in order to better understand its effects in biological systems.
合成法
4'-DM-4'-Demethyl Homoharringtonine-13C,d3-13C,d3 is synthesized from 4'-Demethyl Homoharringtonine-13C,d3, which can be isolated from the Cephalotaxus species of coniferous trees, or synthesized from a variety of starting materials. The most common synthesis method for 4'-DM-4'-Demethyl Homoharringtonine-13C,d3-13C,d3 involves the reaction of 4'-Demethyl Homoharringtonine-13C,d3 with dimethyl sulfoxide (DMSO) and sodium hydride (NaH) in a solvent system. The reaction yields the desired 4'-DM-4'-Demethyl Homoharringtonine-13C,d3-13C,d3 product with a yield of 70-80%. The product can then be labeled with a stable isotope, such as 13C,d3, to enable its detection in biological systems.
特性
IUPAC Name |
(3R)-3,7-dihydroxy-7-methyl-3-[[(2S,3S,6R)-4-(trideuterio(113C)methoxy)-16,18-dioxa-10-azapentacyclo[11.7.0.02,6.06,10.015,19]icosa-1(20),4,13,15(19)-tetraen-3-yl]oxycarbonyl]octanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H37NO9/c1-26(2,33)7-4-9-28(34,15-22(30)31)25(32)38-24-21(35-3)14-27-8-5-10-29(27)11-6-17-12-19-20(37-16-36-19)13-18(17)23(24)27/h12-14,23-24,33-34H,4-11,15-16H2,1-3H3,(H,30,31)/t23-,24-,27+,28-/m1/s1/i3+1D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRNKGNYRSLLFRU-JZXXSLGNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCCC(CC(=O)O)(C(=O)OC1C2C3=CC4=C(C=C3CCN5C2(CCC5)C=C1OC)OCO4)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][13C]([2H])([2H])OC1=C[C@]23CCCN2CCC4=CC5=C(C=C4[C@@H]3[C@@H]1OC(=O)[C@@](CCCC(C)(C)O)(CC(=O)O)O)OCO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H37NO9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
535.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-Methyl-N-[1-(pyridin-3-yl)propan-2-yl]but-3-yn-1-amine](/img/structure/B564369.png)

